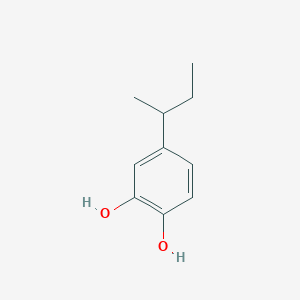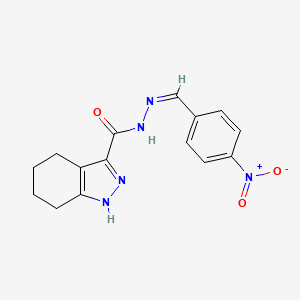
5-Cyclopropyl-5-phenylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-5-phenylhydantoin is a chemical compound belonging to the hydantoin class. Hydantoins are known for their diverse biological activities, particularly in the treatment of epilepsy and cardiac arrhythmias. This compound is structurally characterized by a cyclopropyl group and a phenyl group attached to the hydantoin ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-5-phenylhydantoin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized using urea or thiourea in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced hydantoin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups can be replaced by other functional groups. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated hydantoins.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticonvulsant and antiarrhythmic agent.
Medicine: Potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases. Its unique structure allows for selective targeting of specific molecular pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 5-Cyclopropyl-5-phenylhydantoin involves its interaction with voltage-gated sodium channels in neurons and cardiac cells. By binding to these channels, the compound stabilizes their inactivated state, thereby reducing the frequency and intensity of action potentials . This results in anticonvulsant and antiarrhythmic effects. Additionally, the compound may interact with other molecular targets, such as calcium channels and neurotransmitter receptors, contributing to its overall pharmacological profile.
相似化合物的比较
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant and antiarrhythmic drug. It shares a similar hydantoin core but has two phenyl groups instead of a cyclopropyl and a phenyl group.
5-Methyl-5-phenylhydantoin: Another hydantoin derivative with anticonvulsant properties. It has a methyl group in place of the cyclopropyl group.
Uniqueness: 5-Cyclopropyl-5-phenylhydantoin is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects compared to other hydantoin derivatives .
属性
CAS 编号 |
88807-86-7 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
5-cyclopropyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(9-6-7-9,14-11(16)13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16) |
InChI 键 |
YNUMJKGENBAOAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




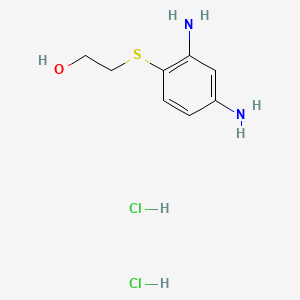
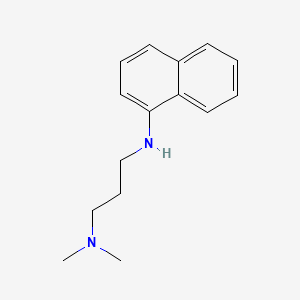
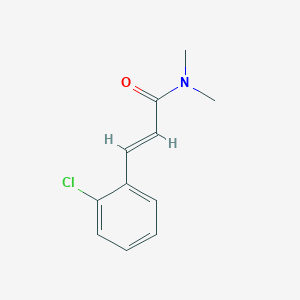
![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
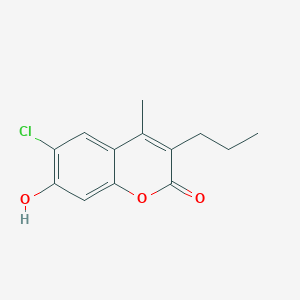

![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)
